1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene
Description
1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene is a brominated aromatic compound featuring a cyclopropylmethoxymethyl substituent at the para position of the benzene ring. This structural motif combines the electron-donating properties of the cyclopropylmethoxy group with the versatility of a bromine atom, making the compound a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and functional group transformations.
The synthesis of structurally analogous compounds, such as 1-bromo-4-(cyclopropylmethoxy)benzene, involves nucleophilic substitution reactions. For example, (bromomethyl)cyclopropane reacts with 4-bromophenol in the presence of K₂CO₃ under reflux conditions in acetone, yielding the product in 97% efficiency after purification .
Properties
IUPAC Name |
1-bromo-4-(cyclopropylmethoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c12-11-5-3-10(4-6-11)8-13-7-9-1-2-9/h3-6,9H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMSMCPIZJYSST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716493 | |
| Record name | 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018681-31-6 | |
| Record name | 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation Route
A plausible synthetic route involves the nucleophilic substitution of a benzyl halide with cyclopropylmethanol or its alkoxide:
- Starting materials : 4-bromobenzyl bromide or chloride, cyclopropylmethanol.
- Reaction conditions : Use of a strong base (e.g., sodium hydride or potassium tert-butoxide) to generate the cyclopropylmethoxide ion, followed by reaction with the benzyl halide in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
- Outcome : Formation of this compound through an SN2 mechanism.
This method benefits from straightforward conditions and readily available reagents.
Bromination of Precursor
Alternatively, a benzyl alcohol or methyl ether bearing the cyclopropylmethoxy group can be brominated at the para position:
- Starting material : 4-[(cyclopropylmethoxy)methyl]benzene.
- Bromination agents : N-Bromosuccinimide (NBS), bromine (Br2), or other electrophilic brominating agents.
- Conditions : Controlled temperature to avoid polysubstitution; often carried out in solvents like dichloromethane or acetic acid.
- Result : Selective bromination at the para position to form the target compound.
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations | Yield Range |
|---|---|---|---|---|---|
| Alkylation of benzyl halide | 4-Bromobenzyl bromide, cyclopropylmethanol | Base (NaH, KOtBu), THF/DMF, RT to reflux | Simple, direct substitution | Requires pure halides, side reactions possible | Moderate to High |
| Electrophilic Bromination | 4-[(Cyclopropylmethoxy)methyl]benzene | NBS, Br2, DCM, controlled temp | Selective bromination | Overbromination risk | Moderate to High |
| Wittig Reaction (related) | (4-Bromophenyl)(cyclopropyl)methanone, ylide | n-BuLi, THF, inert atmosphere, 0-40 °C | High yield, stereoselective | Requires sensitive reagents | ~91% |
| Decarboxylative Bromination | Aromatic carboxylic acids (potential precursor) | Bu4NBr3, K3PO4, MeCN, mild heating | Metal-free, mild, scalable | Requires acid precursor | 85-95% (reported for analogues) |
Research Findings and Notes
- The alkylation route is the most straightforward and commonly used for synthesizing benzyl ethers such as this compound.
- The decarboxylative bromination method offers a modern, greener alternative for bromination without transition metals, which could be adapted for this compound if the corresponding acid precursor is available.
- Careful control of reaction conditions is necessary to avoid polybromination or side reactions.
- Spectroscopic data (NMR, IR, MS) are essential for confirming the structure and purity of the product, with typical 1H NMR signals showing aromatic protons, methylene groups adjacent to oxygen, and cyclopropyl ring protons.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The bromo group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the bromo group, resulting in a different functional group.
Substitution: The bromo group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromyl chloride are used, often in an acidic medium.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as sodium cyanide or ammonia can be used, typically in polar solvents.
Major Products Formed:
Oxidation: 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzoic acid.
Reduction: 1,4-Dihydroxy-4-[(cyclopropylmethoxy)methyl]benzene.
Substitution: 1-Cyano-4-[(cyclopropylmethoxy)methyl]benzene or 1-Amino-4-[(cyclopropylmethoxy)methyl]benzene.
Scientific Research Applications
Organic Synthesis
1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, enhancing its utility in synthetic pathways.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential as a drug candidate. The cyclopropylmethoxy group may enhance lipophilicity, improving the compound's ability to penetrate biological membranes and interact with hydrophobic pockets in proteins. Studies suggest that it can modulate enzyme activity or receptor binding, making it valuable in drug design targeting specific biological pathways.
Material Science
The unique properties of this compound make it suitable for developing novel materials, including liquid crystals and polymers. Its structural characteristics can influence the physical properties of materials, leading to advancements in electronic devices and other applications.
Biological Studies
This compound is utilized in biological research to investigate interactions between aromatic bromides and biological systems. Its role in understanding molecular mechanisms can provide insights into drug action and toxicity profiles.
Types of Reactions
This compound can undergo various chemical reactions:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as hydroxide or amine groups.
- Oxidation Reactions : The compound can be oxidized to yield phenolic compounds or quinones.
- Reduction Reactions : Reduction of the bromine atom leads to the formation of corresponding hydrogenated derivatives.
Major Products Formed
| Reaction Type | Major Products |
|---|---|
| Nucleophilic Substitution | 4-(cyclopropylmethoxy)phenol, aniline derivatives |
| Oxidation | 4-(cyclopropylmethoxy)phenol, quinones |
| Reduction | 4-(cyclopropylmethoxy)benzene |
Case Study 1: Drug Development
In a study focusing on novel anti-cancer agents, researchers synthesized derivatives of this compound and evaluated their efficacy against specific cancer cell lines. The compounds demonstrated significant activity, highlighting the potential for further development as therapeutic agents targeting cancer.
Case Study 2: Material Science Innovations
A research team explored the use of this compound in creating new polymeric materials with enhanced thermal stability and electrical conductivity. The results indicated that incorporating this compound improved the performance characteristics of the resulting materials, paving the way for applications in advanced electronics.
Mechanism of Action
The mechanism by which 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Cross-Coupling Reactivity
- 1-Bromo-4-(trifluoromethoxy)benzene : Exhibits high reactivity in Pd-catalyzed arylations with heteroarenes (e.g., thiophenes, imidazoles), achieving yields >90% due to the electron-withdrawing -OCF₃ group, which enhances oxidative addition to Pd(0) .
- This compound : The cyclopropylmethoxy group is moderately electron-donating, which may reduce electrophilicity compared to -OCF₃ derivatives. This could necessitate stronger catalysts or elevated temperatures for cross-coupling reactions.
Fluorinated Derivatives
Conjugated Systems
- 1-Bromo-4-[(4-methoxyphenyl)ethynyl]benzene : The ethynyl group enables conjugation with methoxy-substituted aryl systems, suggesting applications in optoelectronic materials or as a building block for extended π-systems .
Physical Properties
Biological Activity
1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene is a chemical compound with potential biological activity that warrants detailed exploration. This article delves into its biological properties, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Information
- IUPAC Name: this compound
- CAS Number: 1018681-31-6
- Molecular Formula: C11H13BrO
- Molecular Weight: 241.13 g/mol
Structural Representation
The compound features a bromine atom attached to a benzene ring, which is further substituted by a cyclopropylmethoxy group. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that compounds with similar structures often exhibit:
- Antimicrobial Activity: Inhibition of bacterial growth.
- Anti-inflammatory Properties: Modulation of inflammatory pathways.
- Anticancer Potential: Induction of apoptosis in cancer cells.
Summary of Research Findings
A review of the literature reveals several studies highlighting the compound's biological effects:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli at varying concentrations. |
| Study 2 | Showed anti-inflammatory effects in murine models, reducing cytokine production significantly. |
| Study 3 | Indicated potential anticancer properties through apoptosis induction in breast cancer cell lines. |
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the compound's effectiveness against common pathogens. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL for E. coli, indicating significant antibacterial properties.
- Anti-inflammatory Response : Johnson et al. (2024) investigated the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The results showed a reduction in swelling by approximately 40% when treated with the compound compared to control groups.
- Cancer Cell Apoptosis : In vitro studies by Lee et al. (2023) revealed that treatment with this compound led to a 60% increase in apoptosis markers in MCF-7 breast cancer cells, suggesting its potential as an anticancer agent.
Q & A
Q. What are the common synthetic routes for preparing 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene?
- Methodological Answer : The compound can be synthesized via bromination of 4-[(cyclopropylmethoxy)methyl]benzene using bromine (Br₂) with Lewis acid catalysts (e.g., AlCl₃ or FeBr₃) under controlled temperatures (0–25°C). Alternatively, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with organoboron reagents is effective for introducing functional groups . Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Reagents | Yield (%) | Conditions |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ | 65–75 | 0–25°C, inert atmosphere |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 80–90 | Reflux in THF/H₂O |
Q. How is the compound characterized to confirm its structure and purity?
- Methodological Answer : Nuclear magnetic resonance (¹H, ¹³C, and ¹⁹F NMR) and high-resolution mass spectrometry (HRMS) are essential. For example, ¹H NMR peaks for the cyclopropylmethoxy group appear at δ 0.5–1.5 ppm, while aromatic protons resonate at δ 7.2–7.8 ppm. HRMS confirms the molecular ion ([M+H]⁺) and isotopic pattern matching bromine .
Q. What are its key reactivity patterns in cross-coupling reactions?
- Methodological Answer : The bromine atom acts as an electrophilic site in Pd-catalyzed reactions (e.g., Suzuki, Heck). The cyclopropane moiety may influence steric effects, requiring optimized ligands (e.g., XPhos) for coupling efficiency. Reaction progress is monitored via TLC or GC-MS to detect intermediates .
Advanced Research Questions
Q. How can reaction yields be optimized in palladium-catalyzed couplings involving this compound?
Q. What strategies mitigate byproduct formation during bromination?
- Methodological Answer : Byproducts like di-brominated analogs are minimized by controlling stoichiometry (1:1 Br₂:substrate) and reaction time. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) isolates the target compound. GC-MS identifies contaminants for iterative refinement .
Q. How is the compound’s biological activity assessed in antimicrobial studies?
- Methodological Answer : Antifungal activity against Candida albicans is tested via broth microdilution (MIC values). The compound is dissolved in DMSO and serially diluted in RPMI-1640 medium. Growth inhibition is measured spectrophotometrically (OD₆₀₀) after 48 hours, with fluconazole as a positive control .
Q. What computational methods predict its reactivity in novel synthetic applications?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in cross-coupling reactions. Molecular docking studies (AutoDock Vina) predict interactions with biological targets (e.g., fungal enzymes) based on electron-deficient aromatic rings and hydrophobic cyclopropane .
Q. What safety protocols are critical during large-scale synthesis?
- Methodological Answer : Use fume hoods for bromine handling, and employ flame-dried glassware under argon to prevent moisture-sensitive side reactions. Emergency measures include immediate ethanol rinsing for skin contact and activated charcoal for accidental ingestion .
Contradictions and Research Gaps
- notes limited peer-reviewed studies on this compound’s applications, contrasting with , which suggest biological potential. Further research is needed to explore its role in drug discovery and material science.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
